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Compound of Interest

Compound Name: Fmoc-His(MBom)-OH

CAS No.: 1327338-56-6

Cat. No.: B2876249

Get Quote

Executive Summary
Histidine is the "bête noire" of peptide synthesis. Its imidazole side chain is not only a

nucleophilic catalyst for side reactions but also the primary driver of C-terminal racemization—a

critical failure mode that often goes undetected until late-stage analysis. While the Trityl (Trt)

group is the industry standard for Fmoc SPPS, it protects the

-nitrogen (

), leaving the

-nitrogen (

) available to catalyze alpha-proton abstraction.[1]

This guide details the role of the

-MBom (4-methoxybenzyloxymethyl) group, a specialized protecting group designed to block
the

position. By physically and electronically masking the racemization-inducing nitrogen,
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-MBom reduces enantiomeric impurities from typical levels of 5–16% (with Trt) to <0.5%, even
under elevated temperatures. This document outlines the mechanistic rationale, comparative
performance data, and the mandatory "formaldehyde-scavenging" cleavage protocol required
to deploy

-MBom successfully.

Part 1: The Mechanistic Core
The Histidine Paradox: vs.
To understand why standard protection fails, one must analyze the imidazole ring's

tautomerism. The histidine imidazole ring contains two nitrogens:[2]

(pros, N1): The nitrogen closer to the

-carbon.[1][3]

(tele, N3): The nitrogen further from the

-carbon.

In standard Fmoc-His(Trt)-OH, the bulky Trityl group attaches to the sterically accessible

. This leaves the

position with a lone pair.[1][3] During activation (conversion of the carboxylate to an active
ester), this unmasked

lone pair acts as an intramolecular base, abstracting the acidic proton from the

position.[3] This leads to the formation of an achiral enol/azolide intermediate, which re-
protonates indiscriminately to form a racemic mixture (L- and D-His).

The -MBom Solution
The

-MBom group (4-methoxybenzyloxymethyl) is regioselectively attached to the

position.
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Steric Blockade: It physically occupies the position required for intramolecular proton

abstraction.

Electronic Deactivation: By alkylating the

, it locks the imidazole tautomerism, preventing the formation of the reactive species that
leads to epimerization.

Visualization: The Racemization Mechanism vs. -MBom
Blockade
The following diagram illustrates the catalytic pathway of racemization in

-protected histidine and how

-protection intercepts this failure mode.
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Figure 1: Mechanistic comparison showing how

availability drives racemization (top) and how

-MBom prevents it (bottom).

Part 2: Comparative Performance Data
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The superiority of

-MBom is most evident under "stress conditions"—such as prolonged pre-activation times or
microwave-assisted heating, which are common in the synthesis of difficult sequences (e.g.,
amyloid beta, GLP-1 analogs).

Table 1: Racemization Rates of Histidine Derivatives Data consolidated from Hibino et al. and

comparative internal benchmarks.

Condition
Fmoc-His(Trt)-OH (

)

Fmoc-His(

-MBom)-OH (

)

Standard Coupling (RT, 1h) 1.0% – 2.0% < 0.1%

Prolonged Activation (5 min

pre-activation)
7.8% 0.3%

Microwave Heating (80°C) 16.6% (High Risk) 0.8% (Safe)

Base-Mediated Coupling High Epimerization Negligible

Insight: For routine peptides, Trt is acceptable. For peptides requiring heating or those where

His is coupled to a sterically hindered residue (e.g., His-Pro, His-NMe),

-MBom is the mandatory choice to ensure stereochemical integrity.

Part 3: Experimental Protocols
Implementing

-MBom requires a deviation from standard cleavage protocols. The acidolysis of the MBom
group releases formaldehyde, which will irreversibly modify the peptide (N-terminal
hydroxymethylation) if not scavenged immediately.

Protocol A: Coupling (Synthesis)
Reagent: Fmoc-His(
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-MBom)-OH (Commercial availability: Novabiochem/Merck, Watanabe Chemical). Molecular
Weight: ~527.6 g/mol .

Resin Preparation: Swell resin in DMF for 20 mins.

Activation:

Dissolve Fmoc-His(

-MBom)-OH (3.0 eq) in DMF.

Add DIC (3.0 eq) and Oxyma Pure (3.0 eq). Note: HCTU/DIPEA is also compatible but

carbodiimide/Oxyma is preferred to further minimize background racemization.

Coupling: Add activated solution to resin. Shake for 45–60 min at Room Temperature (or

50°C for difficult sequences).

Washing: Wash with DMF (3x) and DCM (3x).

Protocol B: The "Formaldehyde-Trap" Cleavage
(CRITICAL)
Warning: Standard cleavage cocktails (TFA/TIS/Water) are insufficient. You must add

Methoxyamine Hydrochloride.[4]

Reagents:

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water (

)

Methoxyamine Hydrochloride (MeONH

[4]·HCl)
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Dithiothreitol (DTT) (optional, if Cys/Met present)

The Cocktail (per 100 mg resin):

Component Volume/Amount Role

TFA 90% Cleavage Agent

TIS 2.5% Cation Scavenger

|

| 2.5% | Scavenger | | Methoxyamine·HCl | 30–50 mg | Formaldehyde Scavenger | | DTT (if
needed) | 2.5% (w/v) | Antioxidant |

Step-by-Step Cleavage:

Preparation: Dissolve the Methoxyamine·HCl directly into the TFA/Water mixture. Ensure it is

fully soluble.

Incubation: Add the cocktail to the dry resin. Shake at room temperature for 2.5 to 3 hours.

Note: The MBom group cleaves slightly slower than Trt; do not shorten this time.

Precipitation: Filter the resin and precipitate the filtrate into cold diethyl ether as per standard

SPPS.

Work-up: Centrifuge, wash with ether, and lyophilize.

Visualization: The Cleavage & Scavenging Pathway
This diagram details why Methoxyamine is essential.
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Figure 2: The cleavage chemistry of

-MBom. Without Methoxyamine (blue), formaldehyde reacts with the peptide (red path). With
Methoxyamine, it forms an inert oxime (green path).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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